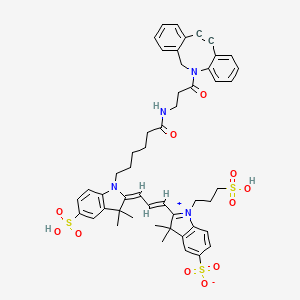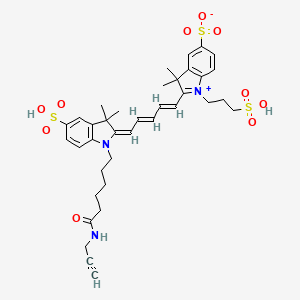
Cy5 alkyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy5 alkyne is a cyanine linker containing an alkyne group . This structure allows for Click Chemistry, enabling the attachment of the deeply colored and photostable Cyanine5 fluorophore to various azide-bearing molecules . Cyanine5 is a popular fluorophore that has been widely used for various applications, including imaging of intact organisms .
Synthesis Analysis
The synthesis of Cy5 alkyne involves complex chemical reactions . One method involves the coupling of iodo derivatives of Cy3B, Cy3, and Cy5 to 5-ethynyl-dU by palladium cross-coupling chemistry . This yields the corresponding Cy3BdT, Cy3dT, and Cy5dT derivatives, which are then converted to phosphoramidite monomers .
Molecular Structure Analysis
The empirical formula of Cy5 alkyne is C49H75N5O10S3, and it has a molecular weight of 990.34 . The structure of Cy5 alkyne includes a cyanine core with an alkyne group, which is crucial for its function in Click Chemistry .
Chemical Reactions Analysis
Cy5 alkyne participates in Click Chemistry reactions, specifically Copper-catalyzed azide–alkyne cycloaddition (CuAAC) . In this reaction, the alkyne group in Cy5 alkyne reacts with an azide to form a stable bioconjugate . This reaction is efficient, can be completed quickly even at low concentrations, and can occur in both aqueous and organic phases .
Physical And Chemical Properties Analysis
Cy5 alkyne is a powder that is stored at -20°C . It has a low solubility in water but is soluble in organic solvents like DMSO, DMF, and DCM . The fluorescence properties of Cy5 alkyne are sensitive to its environment, and it has a higher quantum yield when bound to DNA .
Applications De Recherche Scientifique
Fluorescence Resonance Energy Transfer (FRET)
Trisulfo-Cy5-Alkyne is particularly useful in FRET experiments due to its far-red fluorescent properties. It helps in reducing blinking and bleaching artifacts, maintaining correct mean FRET efficiencies. This application is crucial in studying molecular interactions and conformational changes within biological systems .
Single-Molecule FRET (smFRET)
In smFRET, Trisulfo-Cy5-Alkyne allows for the observation of single-molecule events, providing insights into dynamic processes at the molecular level. Its high quantum yield and long fluorescence lifetime make it an excellent choice for advanced microscopy applications .
Fluorescence Lifetime Imaging Microscopy (FLIM)
The compound’s restricted conformation and high quantum yield enable enhanced spatial resolution in FLIM experiments. FLIM can be used to image the spatial distribution of fluorophores in a sample, often used in the study of live cells and tissues .
Total Internal Reflection Fluorescence (TIRF) Microscopy
Trisulfo-Cy5-Alkyne is applied in TIRF microscopy to study cell membrane dynamics, vesicle trafficking, and protein interactions at the cell surface. Its far-red emission allows for deep tissue penetration and reduced background fluorescence .
Super-Resolution Microscopy (SRM)
In SRM techniques, including direct stochastic optical reconstruction microscopy (dSTORM), Trisulfo-Cy5-Alkyne provides enhanced spatial resolution. It is particularly effective in dSTORM experiments, which require specific conditions for efficient blinking .
Click Chemistry
The alkyne group of Trisulfo-Cy5-Alkyne can participate in copper-catalyzed Click Chemistry reactions with azides. This application is widely used in bioconjugation, drug discovery, and the development of novel biomaterials .
Single-Molecule Localization Microscopy (SMLM)
Trisulfo-Cy5-Alkyne is used in SMLM to achieve high-resolution imaging of cellular structures. The compound’s photophysical properties facilitate the precise localization of single molecules, which is essential for mapping complex biological structures .
Bioconjugation
The NHS ester reactive group of Trisulfo-Cy5-Alkyne allows for the labeling of primary amines, making it a versatile tool for bioconjugation. This application is fundamental in creating targeted molecular probes for imaging and therapeutic purposes .
Mécanisme D'action
Target of Action
Trisulfo-Cy5-Alkyne, also known as Cy5 alkyne, is a near-infrared (NIR) fluorescent dye . It is primarily used as a click chemistry reagent . The compound is equipped with an azide group, which is the primary target of its action .
Mode of Action
Trisulfo-Cy5-Alkyne interacts with its target, the azide group, through copper-catalyzed Click Chemistry reactions . This interaction allows the compound to participate in the formation of a larger molecule through a triazole ring, a process that is highly reliable and selective .
Pharmacokinetics
Its solubility in water, dmso, dmf, and dcm may influence its bioavailability and distribution in the body.
Result of Action
As a result of its action, Trisulfo-Cy5-Alkyne enables the synthesis of larger molecules through Click Chemistry reactions . Given its properties as a NIR fluorescent dye , it likely contributes to the visualization and tracking of these molecules in biological systems.
Safety and Hazards
Cy5 alkyne is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye and skin irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
While specific future directions for Cy5 alkyne are not mentioned in the sources, the use of cyanine dyes like Cy5 in biological and chemical research is expected to continue due to their valuable properties such as high brightness, chemical stability, and sensitivity to their environment . Further studies could explore new applications and improve the understanding of the sequence-dependent fluorescence of cyanine dyes .
Relevant Papers
One relevant paper is “Sequence‐dependence of Cy3 and Cy5 dyes in 3ʹ terminally-labeled single‐stranded DNA” published in PLOS ONE . This paper comprehensively maps the sequence‐dependence of Cy3 and Cy5 dyes in 3ʹ‐fluorescently labeled single‐stranded DNA . Another paper titled “highly fluorescent DNA toolkit: synthesis and properties of …” discusses the synthesis of Cy5 alkyne .
Propriétés
IUPAC Name |
2-[(1E,3E,5E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H45N3O10S3/c1-6-21-38-35(41)16-11-8-12-22-39-31-19-17-27(52(45,46)47)25-29(31)36(2,3)33(39)14-9-7-10-15-34-37(4,5)30-26-28(53(48,49)50)18-20-32(30)40(34)23-13-24-51(42,43)44/h1,7,9-10,14-15,17-20,25-26H,8,11-13,16,21-24H2,2-5H3,(H3-,38,41,42,43,44,45,46,47,48,49,50) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRNQQAUDARDNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45N3O10S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trisulfo-Cy5-Alkyne | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate](/img/structure/B6292447.png)
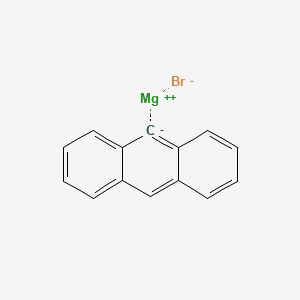
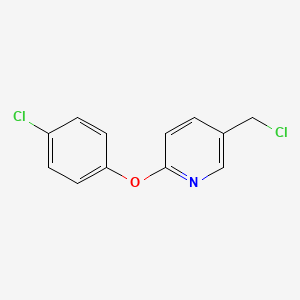

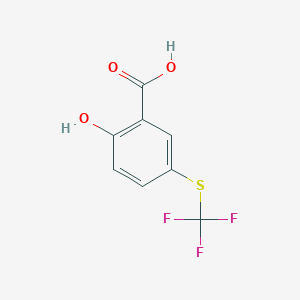
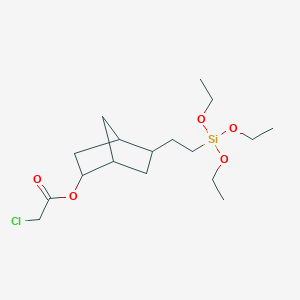
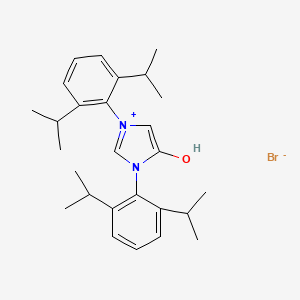

![Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether](/img/structure/B6292508.png)


